molecular formula C17H21N3O4 B6087190 Methyl 4-[5-[[3-(methoxymethyl)pyrrolidin-1-yl]methyl]-1,2,4-oxadiazol-3-yl]benzoate

Methyl 4-[5-[[3-(methoxymethyl)pyrrolidin-1-yl]methyl]-1,2,4-oxadiazol-3-yl]benzoate

Cat. No.: B6087190
M. Wt: 331.4 g/mol
InChI Key: ULMGQBUPUTUFQL-UHFFFAOYSA-N
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Description

Methyl 4-[5-[[3-(methoxymethyl)pyrrolidin-1-yl]methyl]-1,2,4-oxadiazol-3-yl]benzoate is a complex organic compound that features a pyrrolidine ring, an oxadiazole ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[5-[[3-(methoxymethyl)pyrrolidin-1-yl]methyl]-1,2,4-oxadiazol-3-yl]benzoate typically involves multiple steps. One common approach is to start with the preparation of the pyrrolidine derivative, followed by the formation of the oxadiazole ring, and finally the esterification to form the benzoate ester.

  • Pyrrolidine Derivative Preparation: : The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and an aldehyde or ketone. The reaction conditions often include a solvent like ethanol and a catalyst such as acetic acid.

  • Oxadiazole Ring Formation: : The oxadiazole ring can be formed through a cyclization reaction involving a hydrazide and a nitrile. This reaction typically requires a dehydrating agent such as phosphorus oxychloride (POCl3) and a solvent like dichloromethane.

  • Esterification: : The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of amines.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.

Major Products

    Oxidation: N-oxides of the pyrrolidine ring.

    Reduction: Amines derived from the oxadiazole ring.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-[5-[[3-(methoxymethyl)pyrrolidin-1-yl]methyl]-1,2,4-oxadiazol-3-yl]benzoate has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing new pharmaceuticals.

    Biological Studies: It can be used in studies to understand the interaction of heterocyclic compounds with biological targets.

    Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of Methyl 4-[5-[[3-(methoxymethyl)pyrrolidin-1-yl]methyl]-1,2,4-oxadiazol-3-yl]benzoate would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, potentially inhibiting or activating their function. The pyrrolidine and oxadiazole rings are known to interact with various molecular targets, influencing pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds like pyrrolidin-2-one and pyrrolidin-2,5-dione share the pyrrolidine ring structure and have similar biological activities.

    Oxadiazole Derivatives: Compounds containing the 1,2,4-oxadiazole ring, such as 3,5-dimethyl-1,2,4-oxadiazole, have comparable chemical properties and reactivity.

Uniqueness

Methyl 4-[5-[[3-(methoxymethyl)pyrrolidin-1-yl]methyl]-1,2,4-oxadiazol-3-yl]benzoate is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the pyrrolidine and oxadiazole rings, along with the benzoate ester, provides a versatile scaffold for various applications in research and industry.

Properties

IUPAC Name

methyl 4-[5-[[3-(methoxymethyl)pyrrolidin-1-yl]methyl]-1,2,4-oxadiazol-3-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4/c1-22-11-12-7-8-20(9-12)10-15-18-16(19-24-15)13-3-5-14(6-4-13)17(21)23-2/h3-6,12H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULMGQBUPUTUFQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCN(C1)CC2=NC(=NO2)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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